4-[(3-Chlorophenyl)methoxy]-3-ethoxy-5-iodobenzonitrile -

4-[(3-Chlorophenyl)methoxy]-3-ethoxy-5-iodobenzonitrile

Catalog Number: EVT-4333361
CAS Number:
Molecular Formula: C16H13ClINO2
Molecular Weight: 413.63 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

While the specific compound is not mentioned, several papers detail the synthesis of similar benzonitrile derivatives. For example, one paper describes the synthesis of various substituted benzonitrile compounds as potential CCR5 antagonists [, , ]. These syntheses often involve reactions like:

Structure-Activity Relationship (SAR)

Although "4-[(3-chlorobenzyl)oxy]-3-ethoxy-5-iodobenzonitrile" is not directly analyzed, several papers explore the SAR of related compounds, particularly for CCR5 antagonism [, , ]. Key findings indicate the importance of:

Applications
  • CCR5 Antagonism: Given the structural similarities with reported CCR5 antagonists, this compound might possess inhibitory activity against CCR5 [, , ]. This could be relevant for developing therapies against HIV-1 infection and potentially other inflammatory diseases.
  • Other Biological Activities: Considering the diverse biological activities exhibited by substituted benzonitriles, this compound could be investigated for other targets like PDE4 [] or β-adrenoceptors [, ]. This exploration might lead to novel applications in areas like anti-inflammatory therapies or treatments for cardiovascular diseases.

(Z)-4'-(bromomethyl)-(N')-hydroxy-[1,1'-biphenyl]-2-amidine

  • Compound Description: This compound serves as a crucial starting material in the synthesis of azilsartan, a nonpeptide angiotensin II receptor antagonist. []

(Z)-4'-(bromomethyl)-(N')-((ethoxycarbonyl)oxy)-[1,1'-biphenyl]-2-amidine

  • Compound Description: This compound acts as an intermediate in the synthesis of azilsartan, derived from (Z)-4'-(bromomethyl)-(N')-hydroxy-[1,1'-biphenyl]-2-amidine. []

3-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1,2,4-oxadiazole-5(4H)-one

  • Compound Description: This molecule represents a key intermediate in the multistep synthesis of azilsartan, synthesized through the cyclization of (Z)-4'-(bromomethyl)-(N')-((ethoxycarbonyl)oxy)-[1,1'-biphenyl]-2-amidine. []

2-ethoxy-1-((2'-(2,5-dihydro-5-oxy-1,2,4-oxadiazole-3-yl)biphenyl-4-yl)methyl)benzimidazole-7-methyl carboxylate

  • Compound Description: This compound serves as a crucial precursor to azilsartan, obtained by reacting 3-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1,2,4-oxadiazole-5(4H)-one with 2-ethoxy-1H-benzimidazole-7-methyl carboxylate. []

5-Phenyl-1-propylimidazole

  • Compound Description: This molecule served as a lead compound in a study investigating the bleaching activity of imidazole derivatives. It displayed notable chlorosis-inducing activity in lettuce seedlings. []

5-[4-(3-Chlorobenzyloxy)phenyl]-1-ethylimidazole

  • Compound Description: This compound, an analog of 5-phenyl-1-propylimidazole with a larger substituent at the 4-position of the benzene ring, demonstrated significant bleaching activity in lettuce seedlings, comparable to the lead compound. []

1-Ethyl-5-[4-(3-Methylbenzyloxy)phenyl]imidazole

  • Compound Description: Similar to compound 6, this molecule, an analog of 5-phenyl-1-propylimidazole featuring a bulky substituent, exhibited pronounced chlorosis-inducing activity in lettuce seedlings. []

Properties

Product Name

4-[(3-Chlorophenyl)methoxy]-3-ethoxy-5-iodobenzonitrile

IUPAC Name

4-[(3-chlorophenyl)methoxy]-3-ethoxy-5-iodobenzonitrile

Molecular Formula

C16H13ClINO2

Molecular Weight

413.63 g/mol

InChI

InChI=1S/C16H13ClINO2/c1-2-20-15-8-12(9-19)7-14(18)16(15)21-10-11-4-3-5-13(17)6-11/h3-8H,2,10H2,1H3

InChI Key

JZJIAXFTTAEWQZ-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=CC(=C1)C#N)I)OCC2=CC(=CC=C2)Cl

Canonical SMILES

CCOC1=C(C(=CC(=C1)C#N)I)OCC2=CC(=CC=C2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.